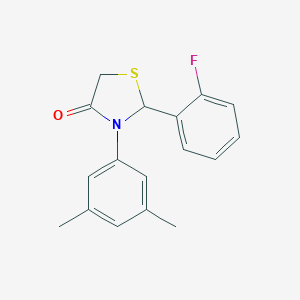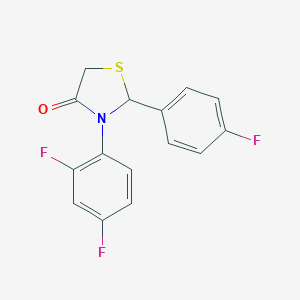![molecular formula C18H14N6OS2 B261594 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用机制
The mechanism of action of 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is not yet fully understood. However, preliminary studies suggest that this compound may exert its effects through the inhibition of specific enzymes or receptors in the body, leading to changes in cellular signaling pathways and ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are numerous and varied. Some of the most notable effects observed in preclinical studies include anti-inflammatory activity, anti-tumor activity, and the ability to regulate glucose metabolism.
实验室实验的优点和局限性
One of the main advantages of using 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in laboratory experiments is its relative ease of synthesis and availability. However, one of the main limitations of using this compound is its potential toxicity, which must be carefully monitored and controlled in all experiments.
未来方向
There are numerous potential future directions for research involving 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. Some of the most promising areas of research include further investigation of its mechanism of action, the development of more potent and selective analogs, and the exploration of its potential as a therapeutic agent in human clinical trials. Additionally, this compound may also have applications in other fields, such as materials science and catalysis, which should be further explored in future research.
合成方法
The synthesis of 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The most commonly used method for synthesizing this compound involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 4-(bromomethyl)benzonitrile, followed by the reaction of the resulting intermediate with sodium azide and dimethyl sulfide.
科学研究应用
The potential applications of 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in scientific research are vast and varied. One of the most promising areas of application for this compound is in the field of medicinal chemistry, where it is being studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation.
属性
分子式 |
C18H14N6OS2 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
4-(5-methylsulfanyltetrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H14N6OS2/c1-26-18-21-22-23-24(18)14-9-7-13(8-10-14)16(25)20-17-19-15(11-27-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20,25) |
InChI 键 |
JCXKZJVATSZULF-UHFFFAOYSA-N |
SMILES |
CSC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
规范 SMILES |
CSC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



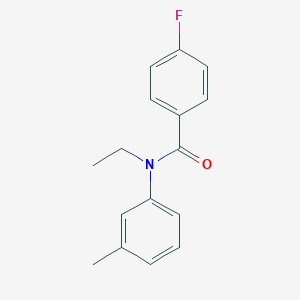
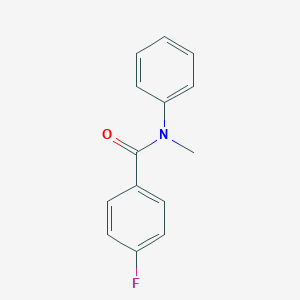
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B261515.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B261516.png)
![1-Methyl-2-[(E)-4-(dimethylamino)styryl]pyridinium](/img/structure/B261520.png)


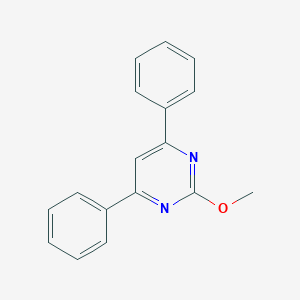
![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B261544.png)
![4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)

